molecular formula C27H30N4O4 B14981756 7-(3,4-dimethoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one

7-(3,4-dimethoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B14981756
M. Wt: 474.6 g/mol
InChI Key: FBLGWQHBJTWALU-UHFFFAOYSA-N
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Description

7-(3,4-Dimethoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a quinazolinone core, substituted with a 3,4-dimethoxyphenyl group and a 4-(4-methoxyphenyl)piperazin-1-yl group. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-dimethoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the 3,4-Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Attachment of the Piperazine Moiety: The piperazine moiety can be introduced by reacting the intermediate product with 1-(4-methoxyphenyl)piperazine under suitable conditions, such as refluxing in an appropriate solvent.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(3,4-Dimethoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different biological and chemical properties.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its potential as an enzyme inhibitor and receptor modulator.

    Medicine: The compound shows promise as a therapeutic agent for the treatment of various diseases, including cancer, due to its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-(3,4-dimethoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory, anti-cancer, and neuroprotective activities.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenyl derivatives: These compounds share the 3,4-dimethoxyphenyl group and exhibit similar biological activities.

    Quinazolinone derivatives: Compounds with the quinazolinone core structure, which are known for their diverse pharmacological properties.

    Piperazine derivatives: Compounds containing the piperazine moiety, which are commonly used in medicinal chemistry for their ability to interact with various biological targets.

Uniqueness

7-(3,4-Dimethoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the 3,4-dimethoxyphenyl and 4-(4-methoxyphenyl)piperazin-1-yl groups, along with the quinazolinone core, allows for a wide range of interactions with molecular targets, making it a versatile compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C27H30N4O4

Molecular Weight

474.6 g/mol

IUPAC Name

7-(3,4-dimethoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C27H30N4O4/c1-33-21-7-5-20(6-8-21)30-10-12-31(13-11-30)27-28-17-22-23(29-27)14-19(15-24(22)32)18-4-9-25(34-2)26(16-18)35-3/h4-9,16-17,19H,10-15H2,1-3H3

InChI Key

FBLGWQHBJTWALU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=C4C(=N3)CC(CC4=O)C5=CC(=C(C=C5)OC)OC

Origin of Product

United States

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